1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol
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Overview
Description
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is a complex organic compound characterized by its unique structure, which includes thiazole rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-(4-methylphenyl)-1,3-thiazole with butane-2,3-diol in the presence of a sulfanylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole rings[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols[3][3].
Scientific Research Applications
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes[][4].
Mechanism of Action
The mechanism of action of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects. The thiazole rings and sulfanyl groups play a crucial role in its activity by interacting with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimercaptobutane-2,3-diol: A similar compound with thiol groups instead of thiazole rings.
2-(4-Methylphenyl)-1,3-thiazole: Shares the thiazole ring structure but lacks the butane-2,3-diol backbone.
Uniqueness
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is unique due to its combination of thiazole rings and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1020241-62-6 |
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Molecular Formula |
C26H28N2O2S4 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
1,4-bis[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]butane-2,3-diol |
InChI |
InChI=1S/C26H28N2O2S4/c1-17-3-7-19(8-4-17)25-27-21(13-33-25)11-31-15-23(29)24(30)16-32-12-22-14-34-26(28-22)20-9-5-18(2)6-10-20/h3-10,13-14,23-24,29-30H,11-12,15-16H2,1-2H3 |
InChI Key |
WCLYSKAZPMJJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSCC(C(CSCC3=CSC(=N3)C4=CC=C(C=C4)C)O)O |
Origin of Product |
United States |
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